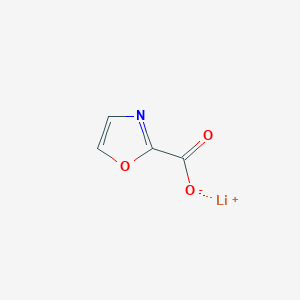

Lithium oxazole-2-carboxylate

CAS No.: 1874176-47-2

Cat. No.: VC7054832

Molecular Formula: C4H2LiNO3

Molecular Weight: 119

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1874176-47-2 |

|---|---|

| Molecular Formula | C4H2LiNO3 |

| Molecular Weight | 119 |

| IUPAC Name | lithium;1,3-oxazole-2-carboxylate |

| Standard InChI | InChI=1S/C4H3NO3.Li/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1 |

| Standard InChI Key | SJWUBFWOUDJTQB-UHFFFAOYSA-M |

| SMILES | [Li+].C1=COC(=N1)C(=O)[O-] |

Introduction

Molecular Structure and Chemical Identity

Lithium oxazole-2-carboxylate derivatives are defined by their core structure, which consists of an oxazole ring (C₃H₃NO) functionalized with a carboxylate group (-COO⁻) at the 2-position and a lithium cation (Li⁺) as the counterion. The general molecular formula for these compounds is C₅H₃LiNO₃, though substitutions at the 4- or 5-positions of the oxazole ring lead to variants such as 5-methyl- and 5-ethyl-oxazole-2-carboxylates.

Structural Characteristics

The oxazole ring is aromatic, with delocalized π-electrons contributing to its stability. The carboxylate group enhances solubility in polar solvents like water and ethanol, while the lithium ion facilitates ionic interactions in solid-state structures. Key structural parameters include:

| Property | Value (5-Ethyl Derivative) | Source |

|---|---|---|

| Molecular Formula | C₆H₆LiNO₃ | |

| Molecular Weight | 147.1 g/mol | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 2 | |

| Topological Polar Surface Area | 66.4 Ų |

The 5-ethyl derivative (PubChem CID: 155943585) exemplifies how alkyl substitutions influence physicochemical properties, such as increased hydrophobicity compared to the unsubstituted parent compound .

Synthesis and Industrial Production

Laboratory Synthesis

Lithium oxazole-2-carboxylates are typically synthesized via carboxylation of oxazole precursors. A common route involves:

-

Oxazole Ring Formation: Utilizing the Van Leusen reaction, where TosMIC (tosylmethyl isocyanide) reacts with aldehydes under basic conditions to form 5-substituted oxazoles.

-

Carboxylation: Introducing a carboxylate group at the 2-position via nucleophilic substitution or metal-mediated reactions.

-

Lithiation: Treatment with lithium hydroxide or lithium carbonate to yield the lithium salt .

For example, 5-ethyl-1,3-oxazole-2-carboxylic acid (CID: 82418136) is neutralized with lithium hydroxide to produce the corresponding lithium salt .

Industrial-Scale Manufacturing

Industrial production emphasizes efficiency and sustainability. Recent advances include:

-

Solvent Optimization: Use of ionic liquids to improve reaction yields and enable solvent recycling.

-

Continuous Flow Chemistry: Enhancing scalability and reducing byproducts through controlled reaction conditions .

Chemical and Physical Properties

Solubility and Stability

Lithium oxazole-2-carboxylates exhibit high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in water. The 5-ethyl derivative’s solubility profile is critical for its application in organic synthesis . Thermal stability analyses reveal decomposition temperatures above 200°C, making these compounds suitable for high-temperature processes.

Reactivity

The oxazole ring participates in electrophilic substitution reactions, while the carboxylate group engages in acid-base and coordination chemistry. Notable reactions include:

-

Oxidation: Formation of oxazole-2-carboxylic acid derivatives under oxidative conditions.

-

Coordination Complexes: Binding to transition metals (e.g., Pd, Cu) for catalytic applications .

Industrial and Research Applications

Pharmaceutical Intermediates

Lithium oxazole-2-carboxylates serve as precursors for:

-

Heterocyclic Drug Candidates: Antidiabetic (e.g., PPARγ agonists) and antiviral agents.

-

Coordination Complexes: Catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Materials Science

Applications include:

-

Ionic Conductors: Solid electrolytes in lithium-ion batteries due to high Li⁺ mobility.

-

Luminescent Materials: Coordination polymers with tunable emission properties .

| Hazard Class | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear protective gloves/clothing |

| Eye Irritation | H319 | Use eye protection |

| Respiratory Irritation | H335 | Ensure adequate ventilation |

Exposure Control

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.

-

Storage: In airtight containers under inert gas to prevent moisture absorption .

Recent Research and Future Directions

A 2021 study highlighted the efficacy of oxazole-containing compounds in treating insulin resistance without the adverse effects (e.g., hematocrit reduction) associated with thiazolidinediones . Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume